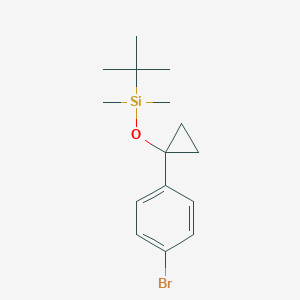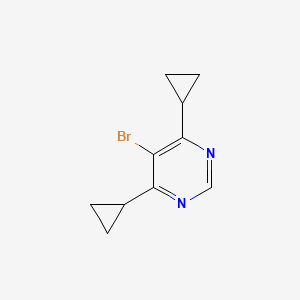![molecular formula C7H8BN3O2 B13971583 (2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)
(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid is a boronic acid derivative featuring a pyrazolo[3,4-c]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction is performed in a one-pot sequence with intermediate compounds, followed by the removal of protecting groups using trifluoroacetic acid . Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst, which provides a straightforward route to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki cross-coupling reactions with aryl boronic acids can yield various substituted pyrazolo[3,4-c]pyridine derivatives .
Aplicaciones Científicas De Investigación
B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: The compound is explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid involves its interaction with specific molecular targets. For instance, it can inhibit TRKs by binding to their active sites, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[4,3-c]pyridine: Another isomer with distinct reactivity and applications.
Pyrazolo[3,4-d]pyrimidine: A compound with a different ring fusion pattern but similar uses in medicinal chemistry.
Uniqueness
This makes it a valuable intermediate in the synthesis of diverse bioactive molecules .
Propiedades
Fórmula molecular |
C7H8BN3O2 |
|---|---|
Peso molecular |
176.97 g/mol |
Nombre IUPAC |
(2-methylpyrazolo[3,4-c]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-4-5-2-7(8(12)13)9-3-6(5)10-11/h2-4,12-13H,1H3 |
Clave InChI |
MITWSYOOXQPDGL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CN(N=C2C=N1)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
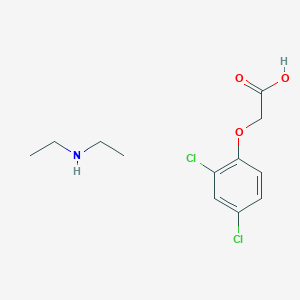
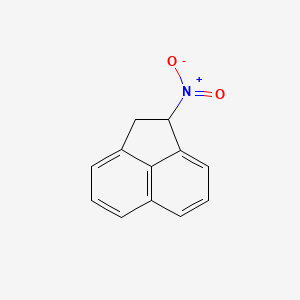
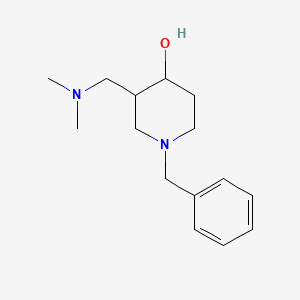

![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
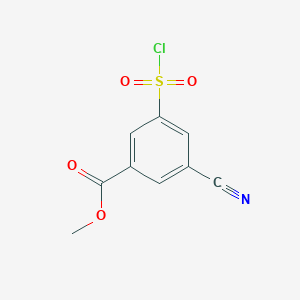
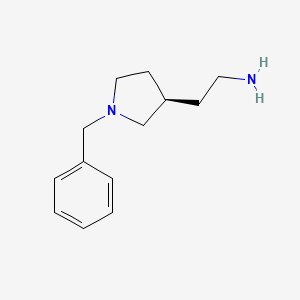
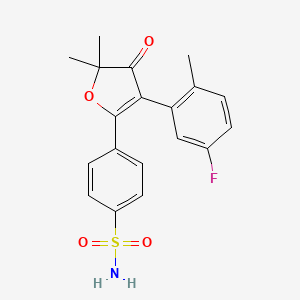


![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
